Technical Guide: Chemical, Physical, and Mechanistic Profiling of (2-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)boronic acid in Drug Discovery
Technical Guide: Chemical, Physical, and Mechanistic Profiling of (2-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)boronic acid in Drug Discovery
Executive Summary
In modern medicinal chemistry, the imidazo[4,5-b]pyridine scaffold serves as a highly privileged pharmacophore, frequently deployed as a bioisostere for purines and benzimidazoles. Its unique hydrogen-bonding network and amphoteric nature make it a cornerstone in the development of kinase inhibitors, peroxisome proliferator-activated receptor gamma (PPARγ) modulators, and mitochondrial uncouplers[1][2][3].
(2-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)boronic acid (CAS: 1417329-17-9) is a critical late-stage functionalization reagent. By positioning a boronic acid moiety at the 6-position, this building block enables the rapid, modular assembly of complex therapeutics via palladium-catalyzed Suzuki-Miyaura cross-coupling. This whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic behavior in cross-coupling, and a self-validating protocol for its application in pharmaceutical synthesis.
Physicochemical Profiling and Causality
Understanding the fundamental properties of this boronic acid is essential for predicting its reactivity, solubility, and stability during synthesis. The data below summarizes its core quantitative metrics[4].
Table 1: Chemical and Physical Properties
| Property | Value / Description |
| IUPAC Name | (2-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)boronic acid |
| CAS Number | 1417329-17-9 |
| Molecular Formula | C₇H₈BN₃O₂ |
| Molecular Weight | 176.97 g/mol |
| Appearance | White to off-white solid powder |
| Hydrogen Bond Donors | 3 (Boronic acid -OH x2, Imidazole -NH) |
| Hydrogen Bond Acceptors | 4 (Boronic acid -O x2, Pyridine -N, Imidazole -N) |
| Solubility Profile | Soluble in DMSO, DMF, and basic aqueous buffers; sparingly soluble in non-polar organics (e.g., Hexanes, Toluene). |
Structural Causality & Implications
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Amphoteric Nature: The molecule contains both a basic pyridine nitrogen and an acidic imidazole N-H. This amphoterism dictates its solubility; it dissolves well in polar aprotic solvents (DMSO) and aqueous bases (where the boronic acid forms a boronate and the imidazole can be deprotonated), but exhibits poor solubility in non-polar environments.
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Electronic Effects of the Core: The imidazo[4,5-b]pyridine ring is highly electron-deficient. The electron-withdrawing nature of the fused nitrogen atoms reduces the electron density at the carbon-boron bond. While this increases the Lewis acidity of the boron atom (facilitating base coordination), it also makes the transmetalation step in cross-coupling reactions slower compared to electron-rich phenylboronic acids.
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Role of the 2-Methyl Group: The +I (inductive) effect of the 2-methyl group provides a slight electron donation into the ring system, marginally stabilizing the C-B bond against protodeboronation while increasing the overall lipophilicity of the resulting drug candidates.
Mechanistic Insights: Suzuki-Miyaura Cross-Coupling
The primary utility of (2-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)boronic acid lies in its ability to form C-C bonds with aryl or heteroaryl halides. Because the heteroaromatic core is electron-deficient, the transmetalation step is the rate-limiting factor.
To overcome this, the reaction requires a carefully selected base (e.g., K₂CO₃ or Na₂CO₃). The base coordinates with the empty p-orbital of the boron atom, converting the neutral, trigonal planar boronic acid into a negatively charged, tetrahedral boronate complex. This geometric and electronic shift dramatically increases the nucleophilicity of the imidazopyridine group, driving its transfer to the Palladium(II) center[1].
Caption: Catalytic cycle of the Suzuki-Miyaura coupling highlighting the transmetalation of the boronic acid.
Applications in Drug Discovery
The incorporation of the 2-methyl-imidazo[4,5-b]pyridine scaffold via this boronic acid has led to significant breakthroughs in several therapeutic areas:
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Kinase Inhibitors: The scaffold mimics the adenine ring of ATP, allowing it to bind competitively in the hinge region of kinases. Derivatives synthesized from this boronic acid have shown potent activity against BCR-ABL mutants in leukemia models[5].
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Metabolic Disorders: Recent studies have utilized Suzuki cross-coupling of imidazo[4,5-b]pyridines to develop novel mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH), demonstrating improved pharmacokinetic properties and sub-micromolar potency[3].
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Dual-Action Receptor Modulators: The scaffold has been successfully coupled to indanol derivatives to create potent Angiotensin II Type 1 receptor blockers with partial PPARγ agonism, addressing hypertension and insulin resistance simultaneously[2].
Self-Validating Experimental Protocol
To ensure high yields and prevent side reactions (such as protodeboronation or oxidative homocoupling), the following self-validating protocol is recommended for coupling (2-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)boronic acid with an aryl halide.
Workflow Diagram
Caption: Step-by-step self-validating workflow for Suzuki-Miyaura cross-coupling.
Step-by-Step Methodology
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Stoichiometric Assembly: In an oven-dried Schlenk flask, combine the aryl halide (1.0 equiv), (2-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)boronic acid (1.2–1.5 equiv), K₂CO₃ (2.0 equiv), and Pd(dppf)Cl₂ (0.05 equiv).
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Causality: An excess of boronic acid compensates for any minor protodeboronation that occurs at elevated temperatures. Pd(dppf)Cl₂ is chosen because its bidentate ligand prevents catalyst deactivation and accelerates reductive elimination.
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Solvent Addition & Degassing: Add a solvent mixture of 1,4-Dioxane and H₂O (ratio 3:1 or 4:1). Subject the mixture to three freeze-pump-thaw cycles or vigorous subsurface sparging with Argon for 15 minutes.
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Causality: Water is strictly required to dissolve the inorganic base and facilitate the formation of the active Ar-Pd-OH species. Degassing is critical; residual oxygen will irreversibly oxidize the Pd(0) catalyst and promote the homocoupling of the boronic acid.
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Thermal Activation: Seal the flask and heat the reaction mixture to 90 °C in an oil bath.
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Validation Check (IPC): After 4 hours, remove a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. The reaction is self-validating when the MS signal for the aryl halide starting material is entirely replaced by the mass of the cross-coupled product.
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Quenching and Workup: Cool the mixture to room temperature. Dilute with Ethyl Acetate (EtOAc) and filter through a pad of Celite to remove palladium black. Transfer the filtrate to a separatory funnel and wash with saturated aqueous NaCl (brine).
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Causality: The basic aqueous layer retains the excess boronic acid and inorganic salts, while the organic layer selectively partitions the coupled product.
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Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (typically using a gradient of Dichloromethane/Methanol due to the polarity of the imidazopyridine core).
Handling, Stability, and Storage
Heteroaryl boronic acids present unique stability challenges. The electron-withdrawing nature of the pyridine ring makes the C-B bond susceptible to protodeboronation (cleavage of the C-B bond by a proton to yield the unsubstituted heterocycle and boric acid) when exposed to moisture and heat over prolonged periods.
Furthermore, boronic acids exist in an equilibrium with their cyclic anhydride forms (boroxines). To maintain accurate stoichiometry and prevent degradation:
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Storage: Store the compound in a tightly sealed, opaque container at 2–8 °C under an inert atmosphere (Nitrogen or Argon).
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Handling: Allow the reagent to warm to room temperature in a desiccator before opening to prevent condensation of atmospheric moisture, which accelerates degradation.
References
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Title: 1417329-17-9 - 化源网 - CAS号查询 Source: chemsrc.com URL: [Link][4]
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Title: Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling Source: nih.gov URL: [Link][1]
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Title: Discovery of a Series of Imidazo[4,5-b]pyridines with Dual Activity at Angiotensin II Type 1 Receptor and Peroxisome Proliferator-Activated Receptor-γ Source: acs.org URL: [Link][2]
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Title: Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH) Source: nih.gov URL: [Link][3]
Sources
- 1. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1417329-17-9_CAS号:1417329-17-9_CAS No.:1417329-17-9 - 化源网 [chemsrc.com]
- 5. 【BCR-ABL-IN-5】BCR-ABL-IN-5 CAS号:1795736-60-5【结构式 性质 活性】-化源网 [m.chemsrc.com]
